Cas no 2287236-49-9 ((1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol)
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol
- 2287236-49-9
- rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol
- EN300-6736421
-
- Inchi: 1S/C11H14O/c1-2-11(12)8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-,11+/m0/s1
- InChI Key: UGAJPVWJLAFLDE-WDEREUQCSA-N
- SMILES: O[C@]1(CC)C[C@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 162.104465066g/mol
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6736421-0.05g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 0.05g |
$226.0 | 2023-05-30 | |
| Enamine | EN300-6736421-0.1g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 0.1g |
$337.0 | 2023-05-30 | |
| Enamine | EN300-6736421-0.25g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 0.25g |
$481.0 | 2023-05-30 | |
| Enamine | EN300-6736421-0.5g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 0.5g |
$758.0 | 2023-05-30 | |
| Enamine | EN300-6736421-1.0g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 1g |
$971.0 | 2023-05-30 | |
| Enamine | EN300-6736421-2.5g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 2.5g |
$1903.0 | 2023-05-30 | |
| Enamine | EN300-6736421-5.0g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 5g |
$2816.0 | 2023-05-30 | |
| Enamine | EN300-6736421-10.0g |
rac-(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
2287236-49-9 | 95% | 10g |
$4176.0 | 2023-05-30 |
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol (CAS No. 2287236-49-9): A Comprehensive Overview
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol (CAS No. 2287236-49-9) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique cyclopropane ring and the presence of a phenyl and ethyl group, which confer it with distinct chemical and biological properties. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding this intriguing molecule.
The structure of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol is of particular interest due to its chiral centers and the cyclopropane ring. The cyclopropane ring is a three-membered ring that imparts significant strain to the molecule, making it highly reactive in various chemical transformations. The presence of the phenyl and ethyl groups further enhances its reactivity and selectivity in synthetic processes. The absolute configuration of the chiral centers (1R,2S) is crucial for its biological activity and can be determined using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography.
The synthesis of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has been a topic of extensive research due to its potential applications in pharmaceuticals and materials science. One of the most common methods involves the use of organocatalytic asymmetric synthesis, which allows for the selective formation of the desired enantiomer with high enantioselectivity. Recent advancements in this area have focused on developing more efficient and environmentally friendly catalysts to improve the yield and reduce by-products. For instance, a study published in Organic Letters in 2023 reported a novel organocatalyst that achieved 99% enantioselectivity in the synthesis of this compound.
In terms of applications, (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has shown promise in various fields. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Its unique structure allows it to interact with specific receptors and enzymes, making it an attractive candidate for drug discovery. Additionally, recent studies have investigated its potential as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.
Beyond medicinal applications, (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has also found use in materials science. Its cyclopropane ring can be readily functionalized to create polymers with unique properties such as high thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives. A study published in Macromolecules in 2023 demonstrated the synthesis of a novel polymer derived from this compound that exhibited excellent thermal stability up to 300°C.
The biological activity of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has been extensively studied using various in vitro and in vivo models. Preclinical studies have shown that it exhibits potent neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings have been corroborated by animal studies where administration of this compound led to significant improvements in cognitive function and motor coordination in rodent models of neurodegenerative diseases.
In addition to its direct biological effects, (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has also been investigated as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The cyclopropane ring can be strategically modified to create prodrugs with improved pharmacokinetic properties such as enhanced solubility and reduced toxicity. A recent study published in Journal of Medicinal Chemistry explored the use of this compound as a prodrug for delivering antitumor agents to cancer cells with high specificity.
The future prospects for (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol are promising. Ongoing research aims to further optimize its synthesis methods to make it more scalable and cost-effective for industrial applications. Additionally, efforts are being made to explore its potential as a platform molecule for developing new drugs targeting a wide range of diseases beyond neurodegenerative disorders. The unique combination of its chemical structure and biological activity makes it an exciting candidate for future pharmaceutical development.
In conclusion, (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol (CAS No. 2287236-49-9) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure confers it with distinct chemical properties that make it valuable for various applications ranging from drug discovery to polymer synthesis. As research continues to advance our understanding of this molecule, it is likely to play an increasingly important role in addressing some of the most pressing challenges in healthcare and technology.
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